N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide
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Overview
Description
N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy and methyl groups attached to the benzene ring, along with a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-methoxy-4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted benzamides.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxo-3-pyridinecarboxamide
- N-[(2,5-dimethoxyphenyl)methylideneamino]cyclohexanecarboxamide
- N-[(2,5-dimethoxyphenyl)methylideneamino]-5-[(4-nitro-1-pyrazolyl)methyl]-2-furancarboxamide
Uniqueness
N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
344933-34-2 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C18H20N2O4/c1-12-5-7-15(17(9-12)24-4)18(21)20-19-11-13-10-14(22-2)6-8-16(13)23-3/h5-11H,1-4H3,(H,20,21) |
InChI Key |
SRNIMHIJAGWKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
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